molecular formula C15H11FN2O2S2 B8547558 methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate CAS No. 1462949-99-0

methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B8547558
CAS No.: 1462949-99-0
M. Wt: 334.4 g/mol
InChI Key: FGRGDEFUWGAGNZ-UHFFFAOYSA-N
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Description

methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction, typically using a methylthiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenated compounds or organometallic reagents are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(4-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate
  • Methyl 7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate
  • Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate

Uniqueness

methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various research applications.

Properties

CAS No.

1462949-99-0

Molecular Formula

C15H11FN2O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H11FN2O2S2/c1-20-14(19)13-11(8-3-5-9(16)6-4-8)12-10(22-13)7-17-15(18-12)21-2/h3-7H,1-2H3

InChI Key

FGRGDEFUWGAGNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC(=NC=C2S1)SC)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 200 mg of methyl 2-(methylsulfanyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate 4 (example 1), 216 mg of 4-fluorophenylboronic acid, 19 mg of dichloropalladium (dppf) and 322 mg of BTPP in 2.5 ml of dioxane under argon is microwave-heated at 120° C. in a sealed tube for 1 h. The medium is taken up with dichloromethane and filtered. The organic phase is washed three times with water, then dried over magnesium sulfate, filtered, and then concentrated under vacuum so as to give a yellow solid. The crude is purified on 80 g of silica, elution being carried out with 0-20% of methanol in dichloromethane, so as to obtain 135 mg of methyl 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate in the form of a yellow solid.
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
dichloropalladium
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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